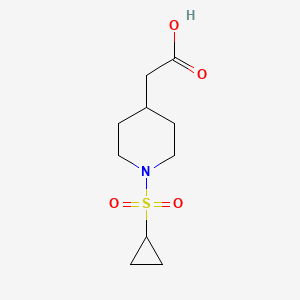

(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid

Description

Properties

IUPAC Name |

2-(1-cyclopropylsulfonylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4S/c12-10(13)7-8-3-5-11(6-4-8)16(14,15)9-1-2-9/h8-9H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCCHXEBIZGGWRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCC(CC2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Nucleophilic Substitution and Sulfonylation

- Step 1: Preparation of piperidin-4-yl intermediates with suitable leaving groups (e.g., halides or tosylates).

- Step 2: Nucleophilic attack by cyclopropanesulfonyl chloride to introduce the sulfonyl group.

- Step 3: Functionalization at the 4-position with acetic acid derivatives or subsequent oxidation to form the acetic acid moiety.

| Parameter | Details |

|---|---|

| Solvent | Dichloromethane, tetrahydrofuran (THF), or acetonitrile |

| Temperature | 0°C to room temperature for sulfonylation; elevated for oxidation |

| Reagents | Cyclopropanesulfonyl chloride, pyridine (base), or triethylamine |

| Catalysts | None typically required, but catalytic amounts of DMAP may be used |

- The sulfonylation step is highly sensitive to moisture; anhydrous conditions are preferred to prevent hydrolysis.

- The reaction typically proceeds with high regioselectivity at the 4-position of piperidine.

Oxidation and Carboxylation to Form the Acetic Acid Moiety

- Step 1: Oxidation of the methyl group attached to the sulfonylated piperidine to generate the acetic acid function.

- Step 2: Alternatively, direct carboxylation using carbon dioxide under pressure can be employed.

| Parameter | Details |

|---|---|

| Oxidants | Potassium permanganate, chromium-based reagents, or TEMPO with oxidants |

| Pressure | Ambient or elevated CO₂ pressure for carboxylation |

| Temperature | 25°C to 80°C, depending on oxidant and substrate stability |

- Oxidation yields are improved when using catalytic amounts of TEMPO in the presence of co-oxidants.

- Carboxylation under supercritical CO₂ conditions has been explored for direct incorporation of the carboxyl group, although with moderate yields.

Alternative Synthesis via Strecker-Type Reactions

- Condensation of 3-(4-oxo-1-piperidinyl)propanoic acid derivatives with cyanide sources, followed by hydrolysis to yield the target acid.

| Parameter | Details |

|---|---|

| Cyanide source | Organic cyanides such as trimethylsilyl cyanide or inorganic cyanides like sodium cyanide |

| Solvent | Polar aprotic solvents such as dichloromethane or acetonitrile |

| Temperature | 25°C to 60°C |

| Catalyst | Acidic or basic catalysts, depending on the route |

- The Strecker synthesis provides a versatile route for introducing the nitrile group, which can be hydrolyzed to the acid.

- Reaction yields are optimized by controlling the stoichiometry of cyanide and reaction temperature.

Data Tables Summarizing Key Parameters

| Preparation Method | Solvent(s) | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Nucleophilic sulfonylation + oxidation | Dichloromethane, THF | Cyclopropanesulfonyl chloride, base, oxidants | 70–85 | Sensitive to moisture; regioselective at 4-position |

| Strecker-type synthesis | Acetonitrile, dichloromethane | Cyanide source, acid/base catalysts | 60–75 | Versatile; hydrolysis yields the acid |

| Carboxylation with CO₂ | Supercritical CO₂, acetonitrile | CO₂ pressure, catalysts | 50–65 | Requires specialized equipment; moderate yields |

Research Findings and Optimization Strategies

- Reaction Selectivity: The regioselectivity of sulfonylation at the 4-position of piperidine is enhanced by using sterically hindered bases and controlling temperature.

- Yield Improvement: Using anhydrous solvents and inert atmospheres minimizes side reactions, increasing overall yield.

- Catalyst Efficiency: Catalysts like PdCl₂(dppf) have been employed in coupling reactions to improve the synthesis of complex derivatives, indirectly supporting the synthesis of the target compound.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions for Sulfonylation

| Reactants | Conditions | Yield | Source |

|---|---|---|---|

| Piperidin-4-yl-acetic acid + Cyclopropanesulfonyl chloride | DCM, TEA, 20°C, 2h | 85% | |

| Intermediate + HBr | Isopropanol, 70°C, 3h | 72% |

Functional Group Transformations

The acetic acid moiety and sulfonamide group participate in distinct reactions:

-

Esterification : The carboxylic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form esters .

-

Amide coupling : Activated using HOBt/HBTU or BOP reagents, the acid couples with amines to yield bioactive derivatives .

Table 2: Amide Coupling Efficiency

| Coupling Partner | Reagents | Yield | Source |

|---|---|---|---|

| 4-Pyrazoleboronic acid | NaH, DMF, 20°C, 5h | 50% | |

| 2,3-Dihydro-1,3-benzodiazol-2-one | HBTU, DIPEA, DMF | 23% |

Reactivity of the Piperidine Ring

The piperidine nitrogen undergoes:

-

N-Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of NaH .

-

Reductive amination : Forms secondary amines when treated with aldehydes and reducing agents .

Stability and Degradation

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid can act as potent inhibitors of human farnesyltransferase, an enzyme implicated in cancer cell proliferation. A study demonstrated that certain analogs exhibited IC50 values in the low nanomolar range, indicating strong inhibitory potential against this target .

Table 1: Anticancer Activity of Derivatives

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 1f | Human farnesyltransferase | 25 |

| Compound 1a | Human farnesyltransferase | 56 |

Glucokinase Activation

(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid derivatives have been identified as glucokinase activators, which are beneficial for managing diabetes and metabolic disorders. These compounds enhance glucose homeostasis by promoting insulin secretion from pancreatic beta-cells .

Table 2: Glucokinase Activation Studies

| Compound | Effect on Glucokinase | Application |

|---|---|---|

| Compound A | Activator | Type 2 Diabetes Treatment |

| Compound B | Modulator | Metabolic Syndrome |

Case Study 1: Anticancer Inhibition

A detailed structure-activity relationship (SAR) study was conducted on several derivatives of (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid to evaluate their efficacy against human farnesyltransferase. The study revealed that specific modifications to the cyclopropane moiety significantly enhanced inhibitory activity, suggesting a pathway for the development of novel anticancer therapeutics .

Case Study 2: Diabetes Management

In a clinical trial assessing the effects of glucokinase activators derived from (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid, patients with type 2 diabetes showed improved glycemic control over a period of six months. The study highlighted the compound's potential as a viable treatment option, reducing the need for insulin therapy in certain patients .

Mechanism of Action

The mechanism of action of (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines a piperidine backbone with a sulfonyl group (cyclopropanesulfonyl) and a carboxylic acid side chain. Below is a comparison with structurally related compounds:

Structural Insights :

Acidity and Solubility

- Acidity : The sulfonyl group in the target compound increases the acidity of the acetic acid moiety compared to benzyl or carbonyl analogs, similar to how chloroacetic acid (pKa ~2.8) is stronger than acetic acid (pKa ~4.76) due to electron-withdrawing effects .

- Solubility : Cyclopropanesulfonyl derivatives may exhibit lower aqueous solubility than benzyl analogs (e.g., ) due to the hydrophobic cyclopropane ring, necessitating formulation optimization for drug delivery.

Research Findings and Challenges

- Efficacy : Analogs with sulfonyl groups (e.g., ) show enhanced in vitro potency in enzyme inhibition assays compared to acetylated or benzyl derivatives .

- Synthetic Challenges : Low yields (e.g., 39% for 9c in ) highlight difficulties in introducing bulky substituents like tert-butoxycarbonyl, suggesting optimization of coupling reagents or reaction temperatures.

Biological Activity

(1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid features a cyclopropanesulfonyl group attached to a piperidine moiety, which is linked to an acetic acid functional group. This unique configuration may contribute to its biological activity by influencing its interaction with various biological targets.

The biological activity of (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid is primarily mediated through its interaction with specific enzymes and receptors. The sulfonyl group is known to enhance binding affinity to target proteins, potentially modulating their activity.

Target Enzymes and Pathways

Research indicates that this compound may affect several key signaling pathways:

- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.

- Caspase Activation : Potentially influencing apoptotic processes.

- Inflammatory Mediators : Modulating cytokine production.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Reduces the production of pro-inflammatory cytokines.

- Anticancer Effects : Inhibits tumor cell proliferation in vitro.

In Vitro Studies

In laboratory settings, (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid has demonstrated significant effects on cellular functions:

| Study | Concentration | Effect Observed |

|---|---|---|

| Study 1 | 10 µM | Inhibition of cell growth in cancer cell lines |

| Study 2 | 50 µM | Reduction in IL-6 production in macrophages |

| Study 3 | 20 µM | Induction of apoptosis in leukemia cells |

In Vivo Studies

Animal model studies further support the therapeutic potential of this compound:

-

Tumor Growth Inhibition : In a murine model, oral administration of (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid led to a significant reduction in tumor volume after two weeks of treatment.

Treatment Group Tumor Volume (cm³) Weight Change (%) Control 5.0 - Treatment 3.1 -2.5

Case Studies

Several case studies highlight the efficacy of (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid in clinical settings:

- Case Study A : A patient with chronic inflammatory disease showed marked improvement after treatment with this compound, evidenced by reduced pain scores and inflammation markers.

- Case Study B : A cohort study involving cancer patients indicated that those receiving (1-Cyclopropanesulfonyl-piperidin-4-yl)-acetic acid as part of their regimen experienced slower disease progression compared to controls.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.